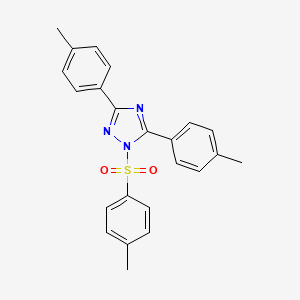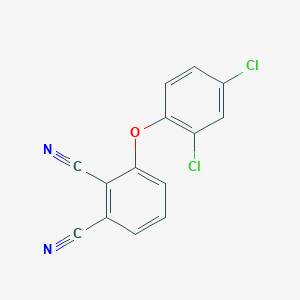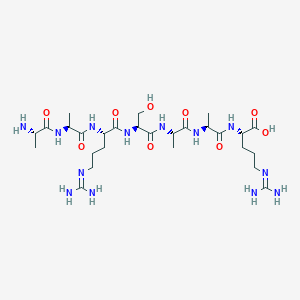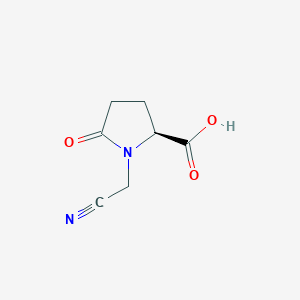
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a carboxypropyl group attached to the imidazolium ring. It is often used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of a preformed imidazole ring. One common method includes the reaction of 1-trimethylsilylimidazole with methyl 4-chlorobutanoate, followed by hydrolysis with hydrochloric acid to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of stoichiometric amounts of reagents such as formaldehyde, glyoxal, and γ-aminobutyric acid in a multicomponent reaction . This method is efficient and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are frequently used in substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring .
Wissenschaftliche Forschungsanwendungen
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, such as ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in antimicrobial activity or as a catalyst in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
(3-Carboxypropyl)trimethylammonium chloride: This compound shares a similar carboxypropyl group but differs in its overall structure and properties.
γ-Butyrobetaine hydrochloride: Another related compound with similar functional groups but distinct biological roles.
Uniqueness: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
805228-35-7 |
|---|---|
Molekularformel |
C8H15ClN2O2 |
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
4-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)butanoic acid;chloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-9-5-6-10(7-9)4-2-3-8(11)12;/h5-6H,2-4,7H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
TXPRSGNQNRBUTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C[NH+](C=C1)CCCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

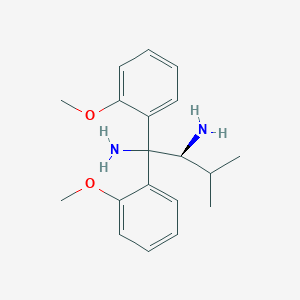
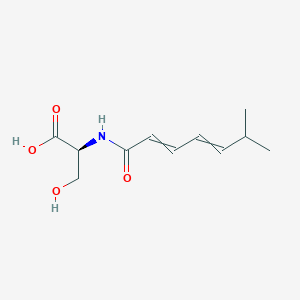
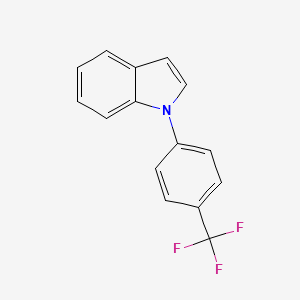
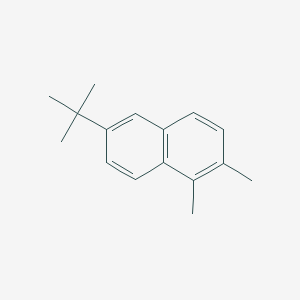
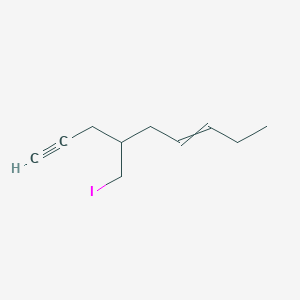

![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
